molecular formula C8H11NO B1265811 2-(2-Aminophenyl)ethanol CAS No. 5339-85-5

2-(2-Aminophenyl)ethanol

Cat. No. B1265811
CAS RN: 5339-85-5
M. Wt: 137.18 g/mol
InChI Key: ILDXSRFKXABMHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(2-Aminophenyl)ethanol involves multiple steps, starting from β-phenylethanol as the raw material. Through processes such as esterification, nitration, hydrolysis, and reduction, the compound is obtained with a high purity level. One study demonstrated a total yield of 66.4% and an HPLC purity of 99.77%, highlighting the efficiency of the new synthesis process (Zhang Wei-xing, 2013).

Molecular Structure Analysis

The molecular structure of 2-(2-Aminophenyl)ethanol derivatives has been determined using techniques such as X-ray diffraction analysis. For instance, the structure of 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole ethanol solvate 0.25 hydrate was elucidated, providing insights into its crystalline form and intermolecular hydrogen bonding patterns (Limin He et al., 2011).

Chemical Reactions and Properties

2-(2-Aminophenyl)ethanol undergoes various chemical reactions, including condensation reactions with aldehydes to form intermediates for further synthesis. The compound's reactivity and ability to form stable complexes with metals like Cu2+, Mn2+, Ni2+, Zn2+, and Co2+ have been explored, revealing its versatile chemical properties (W. Li-fen, 2011).

Physical Properties Analysis

The physical properties of 2-(2-Aminophenyl)ethanol, such as melting point and solubility, are crucial for its application in various fields. These properties are often determined alongside the synthesis process to ensure the compound's quality and suitability for intended applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other compounds, define the utility of 2-(2-Aminophenyl)ethanol in pharmaceutical synthesis and other areas. Studies have highlighted its role in the synthesis of beta-adrenergic blocking agents and its potential for forming hydrogen bonds, which is critical for its interactions in biological systems (M. Large & L. H. Smith, 1980).

Scientific Research Applications

Synthesis Process and Industrial Applications

  • New Synthesis Process: The new synthesis process for 2-(4-aminophenyl) ethanol, a key intermediate in cardiovascular drugs, was developed using β-phenylethanol as raw material. This process involves esterification, nitrification, hydrolysis, and reduction, achieving a total yield of 66.4% with a high purity of 99.77%. This advancement is significant for industrial applications (Zhang Wei-xing, 2013).

Biomedical Applications

  • Receptor Differentiation: Structural modification of related compounds, including 2-(2-aminophenyl)ethanol derivatives, has been used to differentiate between β-1 and β-2 receptor types, found in various tissues like heart, adipose tissue, and bronchioles. This differentiation is crucial for developing targeted drugs (A. M. Lands, F. Ludueña, H. Buzzo, 1967).

Chemical Synthesis and Characterization

  • Synthesis of 5-Substituted Series: A research focused on isomerization and synthesis of derivatives related to 2-(2-aminophenyl)ethanol. The structural characterization of these compounds has implications for developing new chemical entities (D. Tayade, Siddharth A. Waghmare, 2016).
  • Isoquinoline Syntheses: A study explored the synthesis of 2-amino-(3-hydroxyphenyl) ethanol and its application in phenolic cyclization to produce various heterocyclic compounds, important in medicinal chemistry (T. Kametani et al., 1970).

properties

IUPAC Name

2-(2-aminophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,10H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDXSRFKXABMHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20201557
Record name o-Aminophenethyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20201557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminophenyl)ethanol

CAS RN

5339-85-5
Record name 2-Aminobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5339-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Aminophenethyl alcohol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneethanol, 2-amino-
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Record name o-Aminophenethyl alcohol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-aminophenethyl alcohol
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
TIA Gerber, D Luzipo, P Mayer - Journal of Coordination Chemistry, 2004 - Taylor & Francis
Full article: A monooxorhenium(V) complex with an unusually long Re=O bond: the structure of [ReOI2(ame)(PPh3)] (Hame=2-(2-aminophenyl)ethanol) Skip to Main Content …
Number of citations: 19 www.tandfonline.com
AK Bains, A Biswas, D Adhikari - Chemical Communications, 2020 - pubs.rsc.org
An inexpensive, air-stable, isolable nickel catalyst is reported that can perform chemoselective C3-alkylation of indoles with a variety of alcohols following “borrowing hydrogen”. A one-…
Number of citations: 43 pubs.rsc.org
V Yadav, SG Jagtap, E Balaraman, SB Mhaske - Organic Letters, 2022 - ACS Publications
A one-pot cascade approach for the synthesis of N-substituted indoles from amino alcohols and alcohols under additive and base-free conditions with the liberation of water as the only …
Number of citations: 3 pubs.acs.org
S KonikaáMoromi, A SultanaáTouchy… - RSC Advances, 2015 - pubs.rsc.org
We found the first heterogeneous Pt catalysts (Pt/Nb2O5 and Pt/HBEA) for the synthesis of indoles via acceptorless dehydrogenative cyclization of 2-(2-aminophenyl)ethanol, showing …
Number of citations: 14 pubs.rsc.org
S Huang, SP Wu, Q Zhou, HZ Cui, X Hong… - Journal of …, 2018 - Elsevier
A series of benzoxazolyl and benzothiazolyl phosphine ligands 4a-4g were synthesized and characterized, which prepared from commercially available 2-aminophenol/2-…
Number of citations: 24 www.sciencedirect.com
B Qiao, L Zhang, R Li - RSC advances, 2015 - pubs.rsc.org
A new simple catalytic system consisting of copper-aluminium and hydrotalcite (CuAl–HT) has been developed using a facile one-pot method without harm to the environment. The …
Number of citations: 5 pubs.rsc.org
S Shimura, H Miura, K Wada, S Hosokawa… - Catalysis Science & …, 2011 - pubs.rsc.org
Simple heterogeneous Ru/CeO2 catalysts as well as Ru/ZrO2 catalysts were found to be quite effective for the selective direct synthesis of indole via intramolecular dehydrogenative N-…
Number of citations: 36 pubs.rsc.org
Y Uozumi, T Sato - Synfacts, 2016 - thieme-connect.com
Significance: Linear polystyrene-stabilized platinum nanoparticles (PS-PtNPs) catalyzed the formation of indoles by aerobic oxidation of 2-(2-aminophenyl) ethanols in water. The …
Number of citations: 0 www.thieme-connect.com
T Fukutake, K Wada, GC Liu, S Hosokawa, Q Feng - Catalysis Today, 2018 - Elsevier
The crystalline structure of titania supports for iridium catalysts markedly affected their low-temperature activity for the dehydrogenative synthesis of N-containing heteroaromatics, …
Number of citations: 24 www.sciencedirect.com
D Crich, X Hao - The Journal of Organic Chemistry, 1997 - ACS Publications
The preparation of 2-(2-((tert-butyloxycarbonyl)amino)phenyl)ethyl mercaptan from 2-(2-aminophenyl)ethanol is described. This thiol is condensed with a series of suitably unsaturated …
Number of citations: 70 pubs.acs.org

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